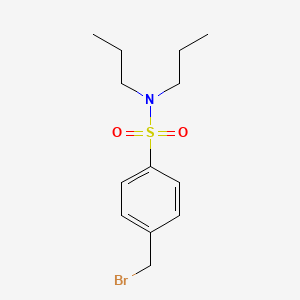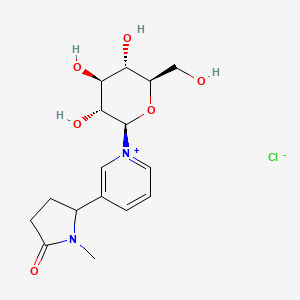
Cotinine-N-D-glucoside Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cotinine-N-D-glucoside Chloride is a chemical compound with the molecular formula C16H23ClN2O6 and a molecular weight of 374.82 . It is a glucoside derivative of cotinine, which is a major metabolite of nicotine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Cotinine-N-D-glucoside Chloride involves the glucosylation of cotinine. One common method includes the reaction of cotinine with a glucosyl donor under specific conditions to form the glucoside
Análisis De Reacciones Químicas
Cotinine-N-D-glucoside Chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the cotinine moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used .
Aplicaciones Científicas De Investigación
Cotinine-N-D-glucoside Chloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the quantification of cotinine and its derivatives.
Biology: The compound is used to study the metabolism of nicotine and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of Cotinine-N-D-glucoside Chloride involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, leading to their activation and subsequent desensitization. This interaction affects various molecular pathways, including the Akt/GSK3/synaptophysin pathway, which is involved in synaptic plasticity and cognitive functions .
Comparación Con Compuestos Similares
Cotinine-N-D-glucoside Chloride is unique compared to other similar compounds due to its glucoside moiety, which enhances its solubility and stability. Similar compounds include:
Cotinine: The parent compound, which is a major metabolite of nicotine.
Nicotine: The primary alkaloid found in tobacco, known for its addictive properties.
Nicotinic Acid: A derivative of nicotine with different pharmacological effects.
These compounds share some structural similarities but differ in their pharmacological profiles and applications.
Propiedades
Fórmula molecular |
C16H23ClN2O6 |
|---|---|
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
1-methyl-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C16H23N2O6.ClH/c1-17-10(4-5-12(17)20)9-3-2-6-18(7-9)16-15(23)14(22)13(21)11(8-19)24-16;/h2-3,6-7,10-11,13-16,19,21-23H,4-5,8H2,1H3;1H/q+1;/p-1/t10?,11-,13-,14+,15-,16-;/m1./s1 |
Clave InChI |
OHPHDXYZMXGSGF-NOJUVBOTSA-M |
SMILES isomérico |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[Cl-] |
SMILES canónico |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


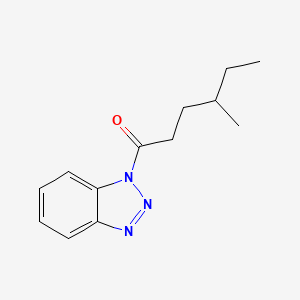
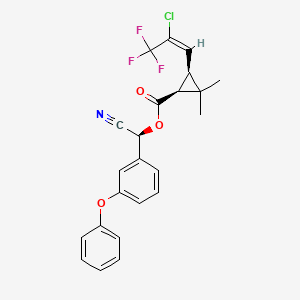
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
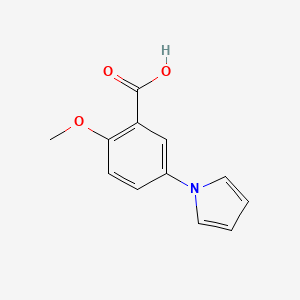
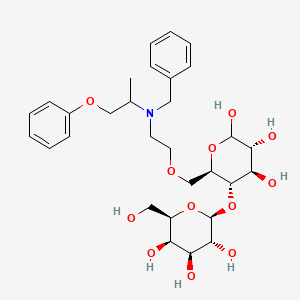
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
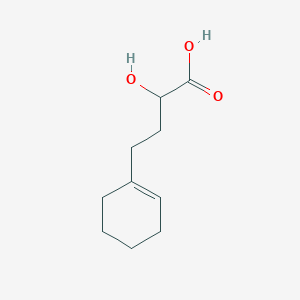

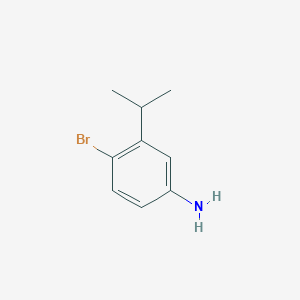
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)

